tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite complex, so let’s break it down. It belongs to the class of spiro compounds, which have a unique structure involving two or more rings that share a single atom.
- The compound’s core structure consists of a spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] scaffold.
- The substituents include four methyl groups (tetramethyl), an ethoxy group (9’-ethoxy), and a 4-nitrophenyl group (3-(4-nitrophenyl)prop-2-enoyl).
- The compound’s overall structure is highly conjugated and likely possesses interesting electronic properties.
Preparation Methods
Chemical Reactions Analysis
Reactivity: The compound’s reactivity depends on its functional groups. It likely undergoes reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: Without specific data, I cannot provide exact major products. the spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] core likely remains intact during reactions.
Scientific Research Applications
Chemistry: Researchers might explore its electronic properties, photophysical behavior, and potential as a building block for novel materials.
Biology and Medicine: Investigating its biological activity (e.g., anticancer, antimicrobial, or anti-inflammatory effects) could be relevant.
Industry: If scalable synthesis becomes feasible, applications in organic electronics or materials science are possible.
Mechanism of Action
- Unfortunately, I don’t have specific information on the mechanism of action for this compound. It would require experimental studies to elucidate its effects on biological targets or pathways.
Comparison with Similar Compounds
Uniqueness: The compound’s spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] core is relatively rare, making it unique.
Similar Compounds: While I don’t have a direct list, you might explore related spiro compounds with similar structural features.
Properties
Molecular Formula |
C35H32N2O12S3 |
---|---|
Molecular Weight |
768.8 g/mol |
IUPAC Name |
tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-[(E)-3-(4-nitrophenyl)prop-2-enoyl]spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C35H32N2O12S3/c1-8-49-20-14-15-22-21(17-20)24-29(34(2,3)36(22)23(38)16-11-18-9-12-19(13-10-18)37(43)44)50-26(31(40)46-5)25(30(39)45-4)35(24)51-27(32(41)47-6)28(52-35)33(42)48-7/h9-17H,8H2,1-7H3/b16-11+ |
InChI Key |
JYIVQZUNVKXQQG-LFIBNONCSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)/C=C/C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C=CC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.